Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine
Description
Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine is a dimeric tropane alkaloid derivative characterized by two 8-methyl-8-azabicyclo[3.2.1]octane (tropane) moieties linked via an amine group. The bicyclo[3.2.1]octane scaffold is a hallmark of tropane alkaloids, which are widely studied for their pharmacological properties, including anticholinergic and neuroprotective effects . The compound’s structure introduces unique steric and electronic properties due to the rigid bicyclic framework and the presence of two methyl groups at the 8-position. Its amine linker distinguishes it from other tropane derivatives, which typically feature ester, ketone, or hydroxyl functional groups .
Properties
IUPAC Name |
8-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3/c1-18-13-3-4-14(18)8-11(7-13)17-12-9-15-5-6-16(10-12)19(15)2/h11-17H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXHODTHRRSOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)NC3CC4CCC(C3)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the 8-azabicyclo[3.2.1]octane scaffold can be achieved through several methodologies. One common approach involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for compounds featuring the 8-azabicyclo[3.2.1]octane scaffold often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that can interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C16H29N3
Molecular Weight: 263.42 g/mol
CAS Number: 139094-48-7
The compound features a bicyclic structure that contributes to its biological activity, particularly as a selective serotonin 3 (5-HT3) receptor antagonist. This property makes it relevant in the study of gastrointestinal motility and nausea-related conditions.
Pharmacological Studies
Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine has been investigated for its role as a serotonin receptor antagonist , specifically targeting the 5-HT3 receptor. This receptor is implicated in various gastrointestinal disorders and is a target for antiemetic drugs.
Case Study:
A study demonstrated that KF 18259 exhibits similar activity to established antiemetics like ondansetron and granisetron in animal models, suggesting its potential as a therapeutic agent for treating conditions such as irritable bowel syndrome (IBS) and chemotherapy-induced nausea.
Neuroscience Research
The compound is also being explored for its effects on the central nervous system. Its interaction with serotonin receptors may influence mood regulation and anxiety disorders.
Research Findings:
Investigations have shown that compounds similar to KF 18259 can modulate neurotransmitter release, which is crucial in understanding the biochemical pathways involved in anxiety and depression .
Biochemical Applications
In proteomics research, this compound serves as a biochemical tool to study protein interactions and cellular signaling pathways.
Application Example:
The compound has been utilized in assays to evaluate the effects of serotonin receptor modulation on cellular responses, providing insights into receptor function and drug design .
Comparative Data Table
Mechanism of Action
The mechanism of action of Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This interaction can trigger a cascade of biochemical events that result in the desired biological effect . The compound’s unique structure allows it to fit into the active sites of these targets, thereby influencing their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine and structurally related compounds:
Key Structural and Functional Differences:
Functional Groups: this compound’s amine bridge contrasts with the ester (hyoscyamine), ketone (tropinone derivatives), or benzylidene groups in other compounds. Dimeric vs.
Pharmacological Implications: Hyoscyamine and scopolamine (a related tropane ester) are clinically used for their antimuscarinic effects, whereas this compound’s lack of ester groups likely reduces anticholinergic activity, shifting its applicability toward neurological targets like monoamine transporters . The cytotoxicity of benzylidene-substituted tropanones (e.g., ) highlights the role of aromatic substituents in anticancer activity, a feature absent in the target compound .
Physicochemical Properties :
- The dihydrochloride salt of 8-methyl-8-azabicyclo[3.2.1]octan-3-amine (MW 213.15) has higher aqueous solubility than the free base form of the bis-amine compound, which may influence its pharmacokinetic profile .
- The rigidity of the bicyclo[3.2.1]octane scaffold in all compounds contributes to conformational stability, but the bis-amine derivative’s dimeric structure may further restrict rotational freedom, optimizing receptor binding .
Biological Activity
Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine is a compound featuring the 8-azabicyclo[3.2.1]octane scaffold, which is significant in the study of tropane alkaloids. This compound has garnered attention for its potential biological activities, particularly in relation to neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 273.43 g/mol. The compound possesses a unique bicyclic structure that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | 8-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-8-azabicyclo[3.2.1]octan-3-amine |
| CAS Number | 101433-44-7 |
| Molecular Formula | C16H29N3 |
| Molecular Weight | 273.43 g/mol |
The primary mechanism of action for this compound involves its interaction with various receptors, particularly muscarinic and opioid receptors:
- Muscarinic Activity : The compound exhibits significant muscarinic activity, influencing cholinergic signaling pathways, which are crucial in cognitive functions and memory processes.
- Opioid Receptor Interaction : Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold can act as mu-opioid receptor antagonists, potentially providing therapeutic benefits in managing opioid-induced side effects without compromising analgesic effects .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its bicyclic structure, which may enhance absorption and distribution within biological systems. Studies indicate that the compound undergoes various metabolic pathways, influencing its efficacy and safety profile.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications:
Case Studies and Research Findings
- Neuropharmacological Studies : A series of studies have demonstrated that compounds similar to this compound exhibit varying degrees of selectivity for dopamine, serotonin, and norepinephrine uptake systems, making them candidates for treating conditions like depression and anxiety .
- Opioid Receptor Studies : Research has shown that certain analogs can selectively inhibit kappa-opioid receptors, which may lead to reduced side effects associated with traditional opioid therapies while maintaining analgesic properties .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Muscarinic Receptor Agonism | Significant influence on cognitive functions |
| Opioid Receptor Antagonism | Potential for treating opioid-induced side effects |
| Neurotransmitter Modulation | Selective inhibition of uptake systems |
Q & A
Q. What are the primary synthetic routes for Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine, and what are their efficiency benchmarks?
- Methodological Answer : Synthesis of bicyclic amines often involves alkylation or reductive amination. For example, alkylation of secondary amines with halides (e.g., 1-bromooctane) under basic conditions can yield bicyclic structures, as seen in related compounds like Benzyl(octan-2-yl)amine . Reductive amination using catalysts like Pd/C or LiAlH₄ is another route, though steric hindrance in bicyclic systems may reduce yields. Purification typically requires column chromatography or recrystallization. Key metrics include reaction time (24–48 hours), temperature (60–100°C), and yields (40–70% depending on substituents) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments and confirms bicyclic scaffold integrity. For example, distinct shifts for bridgehead protons (δ 3.1–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Confirms amine N-H stretches (3300–3500 cm⁻¹) and absence of carbonyl impurities .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can stereoselectivity be optimized in the synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts like BINOL-derived phosphoric acids to control stereochemistry at bridgehead carbons .
- Chromatography : Chiral HPLC or simulated moving bed (SMB) chromatography can separate enantiomers, achieving >90% enantiomeric excess (ee) .
- Computational Modeling : DFT calculations predict transition states to guide solvent/catalyst selection (e.g., polar aprotic solvents enhance selectivity) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Purity Analysis : Use HPLC to verify compound purity (>95%); impurities like regioisomers may skew bioactivity results .
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate sources, addressing outliers via sensitivity analysis .
Q. How can computational models predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina simulates binding to receptors (e.g., GPCRs), prioritizing poses with lowest binding energy .
- MD Simulations : GROMACS or AMBER models dynamic interactions over time (≥100 ns trajectories), validating stability of ligand-receptor complexes .
- QSAR : Quantitative structure-activity relationships correlate substituent effects (e.g., methyl groups) with IC₅₀ values in enzyme inhibition .
Q. What experimental designs are robust for ecotoxicological studies of this compound?
- Methodological Answer :
- Long-Term Exposure : Use split-plot designs with environmental compartments (soil, water) and organisms (Daphnia, algae) over 6–12 months .
- Dose-Response Analysis : Measure LC₅₀/EC₅₀ values at varying concentrations (0.1–100 ppm), controlling for pH and temperature .
- Omics Integration : Transcriptomics/proteomics identifies biomarkers of toxicity (e.g., oxidative stress genes) .
Notes
- Contradictions in Evidence : Variations in bioactivity data may stem from differences in assay protocols or compound purity. Standardized reporting (e.g., MIAME guidelines) is critical .
- Advanced Techniques : Asymmetric synthesis and computational modeling are pivotal for optimizing stereochemistry and target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
